molecular formula C14H12ClN5O3S2 B2575655 N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 613219-23-1

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No.: B2575655
CAS No.: 613219-23-1
M. Wt: 397.85
InChI Key: YIGKJNWYXKCAHC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against key oncogenic signaling pathways. Its primary research value lies in its function as a dual inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical axis in cell proliferation, survival, and immune response that is frequently dysregulated in cancers [https://pubmed.ncbi.nlm.nih.gov/38599132/]. Studies have demonstrated that this compound effectively suppresses cancer cell viability and induces apoptosis in various solid tumor models, including breast and liver cancers, by disrupting the JAK2/STAT3 signaling cascade [https://pubmed.ncbi.nlm.nih.gov/38599132/]. This mechanism positions it as a valuable chemical probe for investigating the pathophysiology of JAK/STAT-driven malignancies and for exploring novel therapeutic strategies in oncology research. Furthermore, its core structure, featuring a rhodanine-hydrazone-thiazolidinone pharmacophore, is associated with diverse biological activities, making it a compound of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing new targeted agents.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGKJNWYXKCAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone Derivatives with Acetamide Substituents

N-(2,3-Dimethylphenyl)-2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)acetamide
  • Structural Similarities : Shares the thiazolidin-4-one core and acetamide linkage.
  • Key Differences: Substituted with 2,3-dimethylphenyl and 4-chloro-2-methylanilino groups instead of a hydrazono-oxothiazolidinylidene system.
N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide
  • Structural Similarities: Contains a fused thiazolo[4,5-d]pyridazinone ring and acetamide group.
  • Key Differences: The fused pyridazinone ring replaces the hydrazono-thiazolidinone system.
  • Impact : Extended aromaticity may enhance π-π interactions with biological targets, but reduced flexibility could limit binding to certain enzymes .

Compounds with Hydrazono or Thioxo Modifications

(E)-N-(2-Hydroxyphenyl)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
  • Structural Similarities: Features a thiazolidinone core with a benzylidene substituent.
  • Key Differences : Thioxo (C=S) group at position 2 instead of oxo (C=O) and a methoxyphenyl substituent.
  • The methoxy group may improve antioxidant activity .
N-(4-((E)-4-Oxo-3-((E)-Pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-5-ylidene)methyl)phenyl)acetamide
  • Structural Similarities: Incorporates a rhodanine-like thioxothiazolidinone core.
  • Key Differences: Pyridinylmethylene and thioxo groups replace the hydrazono-oxothiazolidinylidene system.
  • Impact : The pyridine ring introduces basicity, which could influence pharmacokinetics, such as oral absorption .

Heterocyclic Systems with Halogenated Phenyl Groups

2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methylisoxazol-3-yl)acetamide
  • Structural Similarities : Contains a 4-chlorophenyl group and acetamide linkage.
  • Key Differences: Oxadiazolidinone replaces the thiazolidinone core.
  • Impact: The oxadiazolidinone’s higher electronegativity may improve metabolic stability but reduce hydrogen-bonding capacity compared to thiazolidinones .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Notes Reference
Target Compound C₁₆H₁₂ClN₅O₃S₂ 430.88 4-Chlorophenyl, hydrazono, oxothiazolidinylidene Potential antimicrobial activity
N-(2,3-Dimethylphenyl)-2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)acetamide C₂₀H₂₁ClN₂O₂S 388.91 2,3-Dimethylphenyl, 4-chloro-2-methylanilino Improved lipophilicity
N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide C₂₀H₁₄F₂N₄O₂S₂ 452.48 Fused pyridazinone, 4-fluorophenyl Enhanced π-π interactions
2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methylisoxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone, 4-chlorophenyl Higher metabolic stability

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